

# The Versatile Scaffold: Unlocking the Potential of Methyl 4-methylpicolinate in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Methyl 4-methylpicolinate*

Cat. No.: *B080786*

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A Technical Guide for Researchers and Drug Development Professionals

**Methyl 4-methylpicolinate**, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features and chemical reactivity have positioned it as a key starting material and intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the current and potential applications of **Methyl 4-methylpicolinate** in drug discovery, with a focus on its role in the development of antihistamines, P2X7 receptor modulators, and allosteric modulators of hemoglobin.

## Dual-Action Antihistamines: The Rupatadine Story

One of the most prominent applications of a derivative of the picolinate scaffold is in the synthesis of Rupatadine, a second-generation antihistamine with a dual mechanism of action. Rupatadine acts as a potent and long-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors, making it effective in the treatment of allergic rhinitis and urticaria.

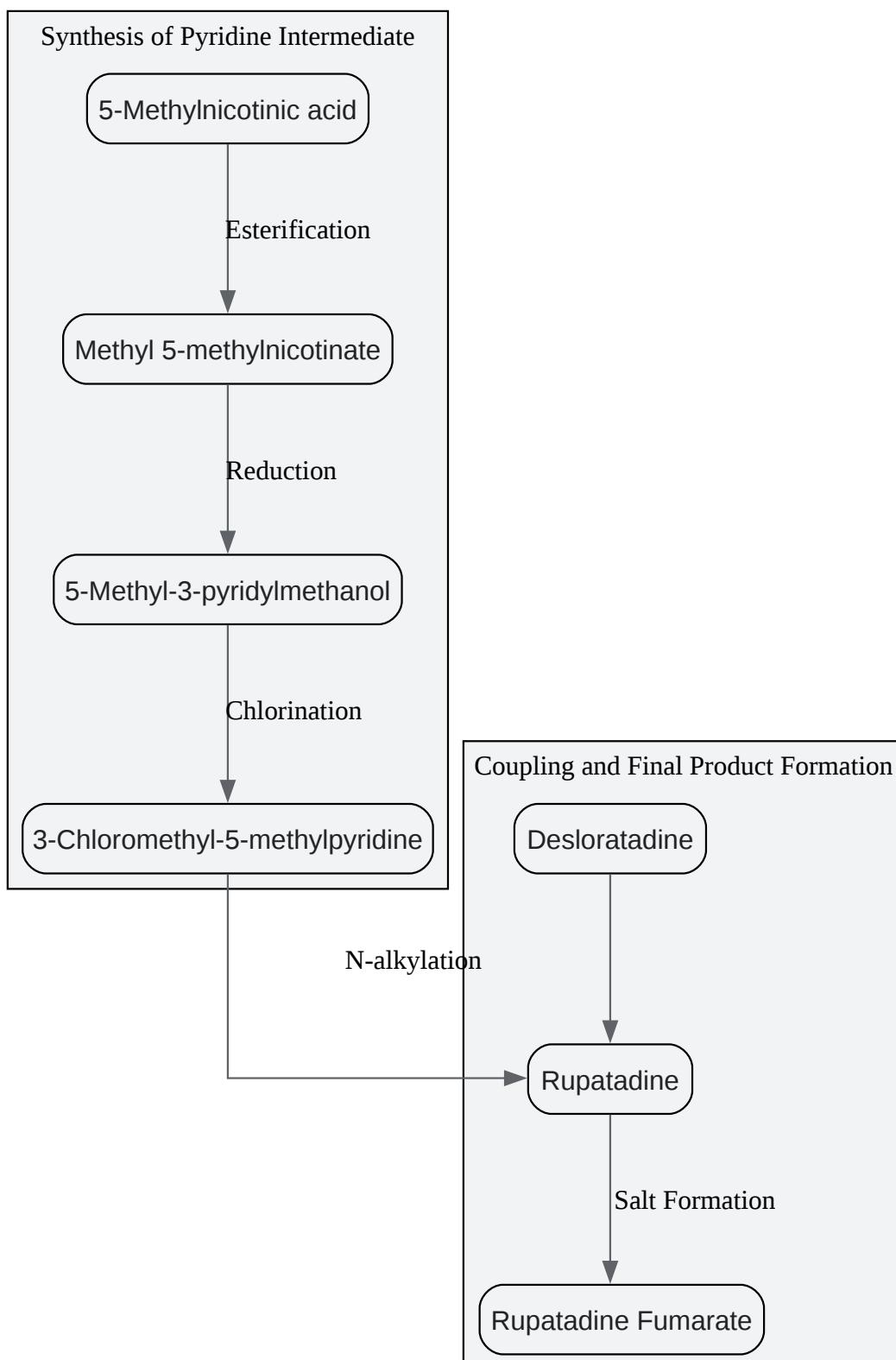
## Biological Activity of Rupatadine

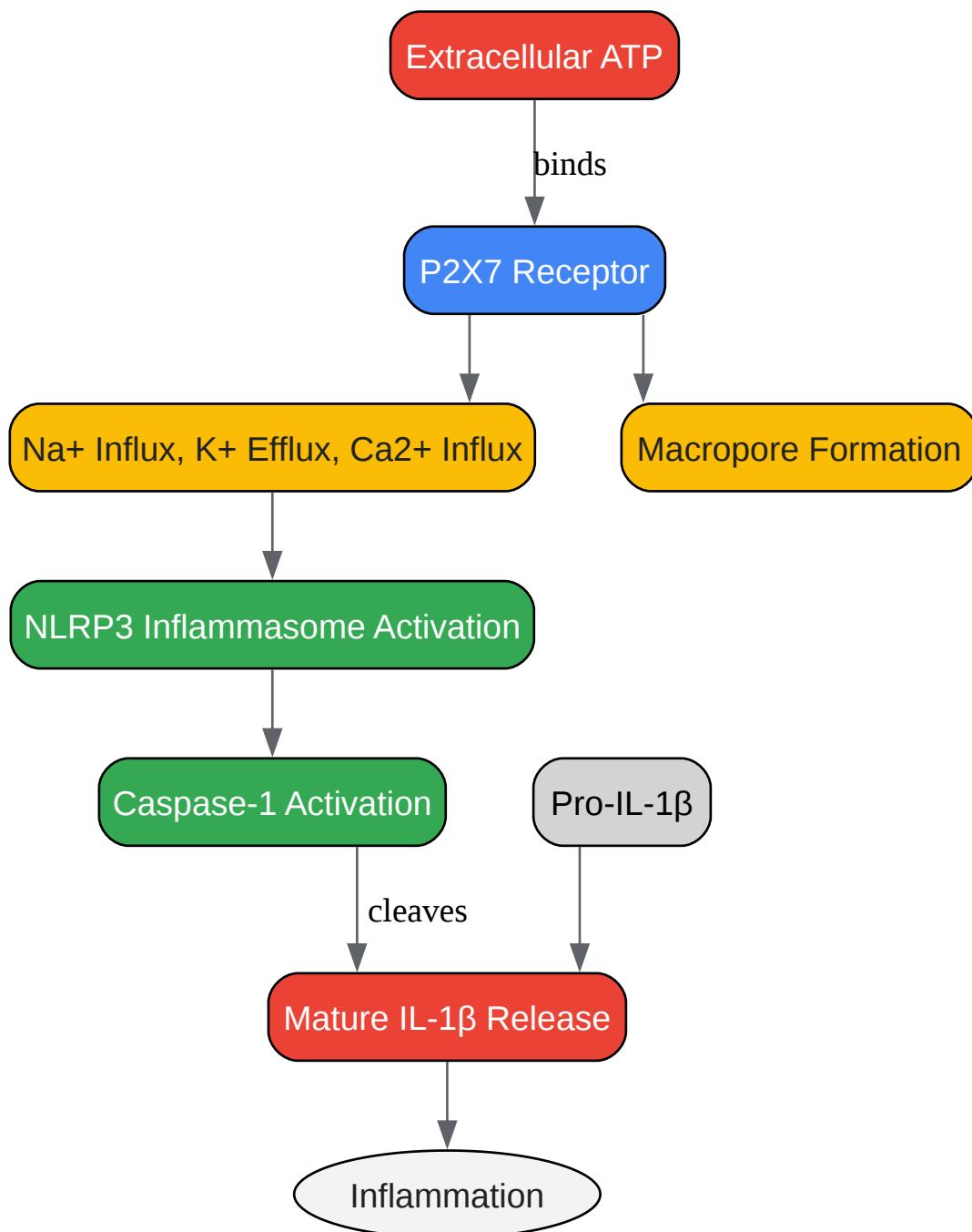
The dual antagonism of Rupatadine provides a broader therapeutic effect compared to traditional antihistamines. The following table summarizes key biological data for Rupatadine.

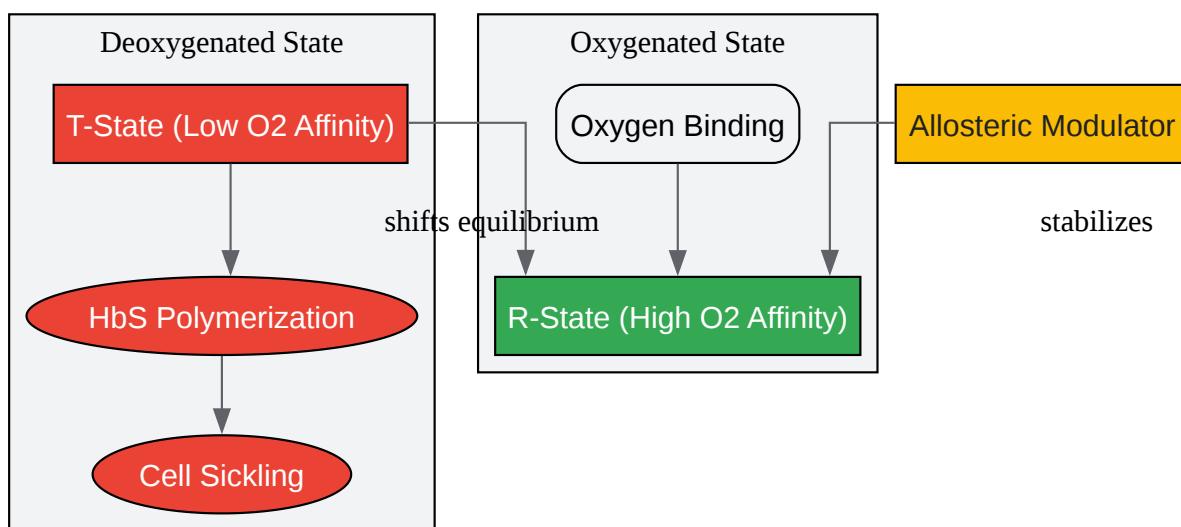
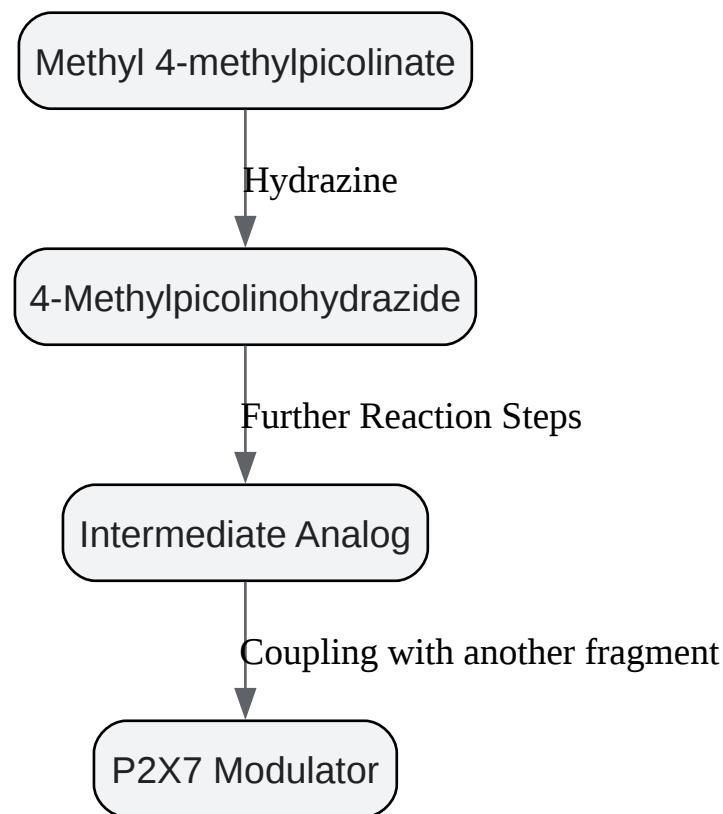
Target	Assay	Value	Reference
Histamine H1 Receptor	[3H]-pyrilamine binding (guinea pig cerebellum)	$K_i = 0.10 \mu M$	<a href="#">[1]</a>
Platelet-Activating Factor (PAF) Receptor	[3H]WEB-2086 binding (rabbit platelet membranes)	$K_i = 0.55 \mu M$	<a href="#">[1]</a>
Histamine-induced guinea pig ileum contraction	pA2	$9.29 \pm 0.06$	<a href="#">[1]</a>
PAF-induced platelet aggregation (human platelet-rich plasma)	IC50	$0.68 \mu M$	<a href="#">[1]</a>
Histamine-induced hypotension (rats)	ID50	$1.4 \text{ mg/kg i.v.}$	<a href="#">[1]</a>
PAF-induced hypotension (rats)	ID50	$0.44 \text{ mg/kg i.v.}$	<a href="#">[1]</a>
Histamine-induced bronchoconstriction (guinea pigs)	ID50	$113 \mu g/kg \text{ i.v.}$	<a href="#">[1]</a>
PAF-induced bronchoconstriction (guinea pigs)	ID50	$9.6 \mu g/kg \text{ i.v.}$	<a href="#">[1]</a>

## Synthetic Approach to Rupatadine

While a direct synthesis starting from **Methyl 4-methylpicolinate** is not the most commonly cited route for Rupatadine itself (which contains a 5-methyl-3-pyridinylmethyl group), the general strategies for synthesizing pyridine-containing scaffolds are highly relevant. The synthesis of Rupatadine typically involves the coupling of a substituted pyridine methanol derivative with desloratadine. A general synthetic workflow is depicted below.







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## References

- 1. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
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